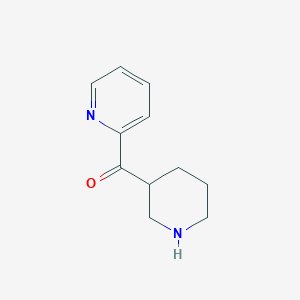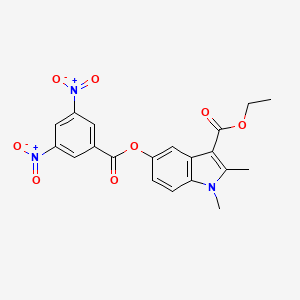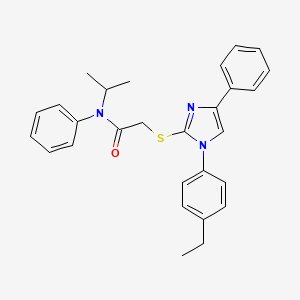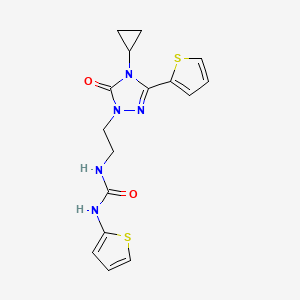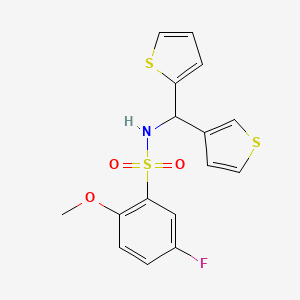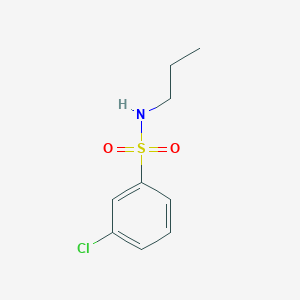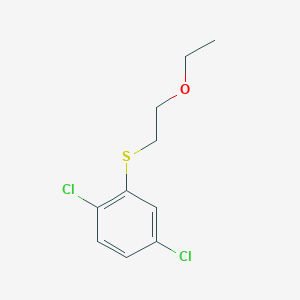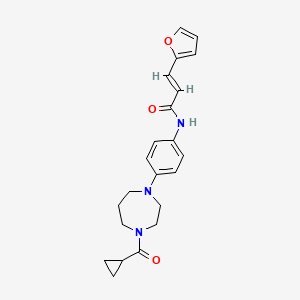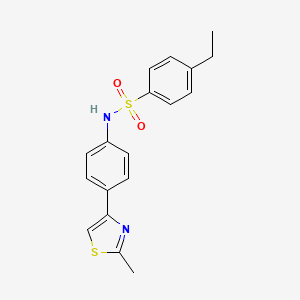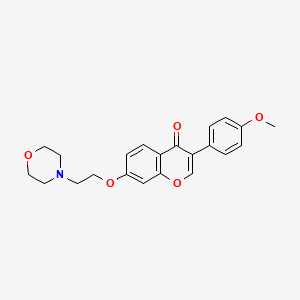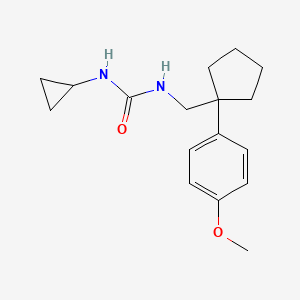
1-Cyclopropyl-3-((1-(4-methoxyphenyl)cyclopentyl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Bioorganic & Medicinal Chemistry
- COX-2 Inhibition: A study highlighted the synthesis of 1,3-diarylurea derivatives for potential use as selective cyclooxygenase-2 (COX-2) inhibitors. One compound, 1-(4-methylsulfonylphenyl)-3-(4-methoxyphenyl) urea, demonstrated significant COX-2 inhibition and selectivity, comparable to the reference drug celecoxib (Zarghi et al., 2008).
Spectroscopy & Material Science
- Vibrational Spectra Analysis: A study conducted FT-IR and FT-Raman spectra analysis on a compound structurally similar to 1-Cyclopropyl-3-((1-(4-methoxyphenyl)cyclopentyl)methyl)urea. The research provided insights into the molecular structure and vibrational wavenumbers, further extending to calculate the HOMO-LUMO energy gap and other properties. This compound and its series are considered for nonlinear optical applications due to their high hyperpolarizability (Al-Abdullah et al., 2014).
Safety And Hazards
Future Directions
The future directions for “1-Cyclopropyl-3-((1-(4-methoxyphenyl)cyclopentyl)methyl)urea” are not clear from the available data. It’s part of a collection of rare and unique chemicals provided by Sigma-Aldrich for early discovery researchers , which suggests it may have potential applications in scientific research.
properties
IUPAC Name |
1-cyclopropyl-3-[[1-(4-methoxyphenyl)cyclopentyl]methyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-21-15-8-4-13(5-9-15)17(10-2-3-11-17)12-18-16(20)19-14-6-7-14/h4-5,8-9,14H,2-3,6-7,10-12H2,1H3,(H2,18,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJSYNRBNGQIWRL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCCC2)CNC(=O)NC3CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropyl-3-((1-(4-methoxyphenyl)cyclopentyl)methyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 7-chloro-6-formyl-2-[(piperidin-1-ylacetyl)amino]-4,5-dihydro-1-benzothiophene-3-carboxylate](/img/structure/B2392184.png)
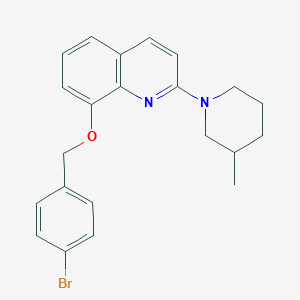
![2-((2-(2-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B2392191.png)
![2-[(Cyclopent-3-en-1-yl)methoxy]pyrazine](/img/structure/B2392192.png)
